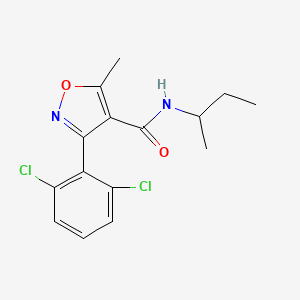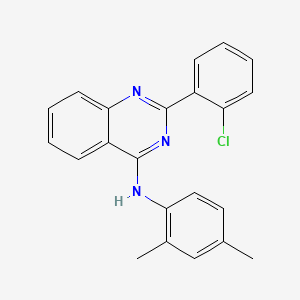![molecular formula C21H21FN2O4 B11644512 N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine](/img/structure/B11644512.png)
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(2Z)-3-(4-フルオロフェニル)-2-[(フェニルカルボニル)アミノ]プロプ-2-エノイル}バリンは、そのユニークな化学構造を特徴とする合成有機化合物です。これは、フルオロフェニル基、フェニルカルボニル基、およびバリン残基を含んでいます。
準備方法
合成経路と反応条件
N-{(2Z)-3-(4-フルオロフェニル)-2-[(フェニルカルボニル)アミノ]プロプ-2-エノイル}バリンの合成は、通常、複数のステップを伴います。
フルオロフェニル中間体の形成: 最初のステップは、ハロゲン化反応による4-フルオロフェニル中間体の調製を伴います。
フェニルカルボニル基とのカップリング: 次に、フルオロフェニル中間体は、DCC(ジシクロヘキシルカルボジイミド)またはEDC(エチル(ジメチルアミノプロピル)カルボジイミド)などの適切なカップリング試薬を使用して、フェニルカルボニル基とカップリングされます。
バリン残基の添加: 最後のステップは、HATU(ヘキサフルオロリン酸アザベンゾトリアゾールテトラメチルウロニウム)またはTBTU(O-(ベンゾトリアゾール-1-イル)-N、N、N'、N'-テトラメチルウロニウムテトラフルオロボレート)などの試薬を使用して、通常はアミド結合形成反応によって、カップリングされた中間体へのバリン残基の添加を伴います。
工業生産方法
N-{(2Z)-3-(4-フルオロフェニル)-2-[(フェニルカルボニル)アミノ]プロプ-2-エノイル}バリンの工業生産は、高収率と純度を確保するために、自動化された反応器と最適化された反応条件を使用した大規模合成を伴う場合があります。プロセスには以下が含まれる場合があります。
連続フロー合成: 反応条件を一定に維持し、効率を向上させるために、連続フロー反応器を使用する。
精製技術: 目的の生成物を単離するために、クロマトグラフィーや結晶化などの高度な精製方法を採用する。
化学反応の分析
反応の種類
N-{(2Z)-3-(4-フルオロフェニル)-2-[(フェニルカルボニル)アミノ]プロプ-2-エノイル}バリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にフルオロフェニル基で、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 新しい官能基を持つ置換誘導体の生成。
科学研究への応用
N-{(2Z)-3-(4-フルオロフェニル)-2-[(フェニルカルボニル)アミノ]プロプ-2-エノイル}バリンは、科学研究で多様な用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用される。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されている。
医学: 抗炎症作用や抗癌作用などの潜在的な治療特性について調査されている。
産業: 新しい材料や化学プロセスの開発に利用されている。
科学的研究の応用
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
N-{(2Z)-3-(4-フルオロフェニル)-2-[(フェニルカルボニル)アミノ]プロプ-2-エノイル}バリンの作用機序は、特定の分子標的との相互作用を伴います。
分子標的: この化合物は、酵素や受容体に結合し、その活性を調節する可能性があります。
関与する経路: これは、炎症、細胞増殖、またはアポトーシスに関連するシグナル伝達経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- N-{(2Z)-3-(4-クロロフェニル)-2-[(フェニルカルボニル)アミノ]プロプ-2-エノイル}バリン
- N-{(2Z)-3-(4-ブロモフェニル)-2-[(フェニルカルボニル)アミノ]プロプ-2-エノイル}バリン
- N-{(2Z)-3-(4-メチルフェニル)-2-[(フェニルカルボニル)アミノ]プロプ-2-エノイル}バリン
ユニークさ
N-{(2Z)-3-(4-フルオロフェニル)-2-[(フェニルカルボニル)アミノ]プロプ-2-エノイル}バリンは、異なる置換基を持つ類似の化合物と比較して、独特の電子特性と立体特性を与えるフルオロフェニル基の存在により、ユニークです。このユニークさは、その反応性、結合親和性、および全体的な生物活性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- N-{(2Z)-3-(4-chlorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine
- N-{(2Z)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine
- N-{(2Z)-3-(4-methylphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine
Uniqueness
N-{(2Z)-3-(4-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}valine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
特性
分子式 |
C21H21FN2O4 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
2-[[(Z)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H21FN2O4/c1-13(2)18(21(27)28)24-20(26)17(12-14-8-10-16(22)11-9-14)23-19(25)15-6-4-3-5-7-15/h3-13,18H,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b17-12- |
InChIキー |
QKGRIBSRJBJWAO-ATVHPVEESA-N |
異性体SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11644429.png)
![4,6-dimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11644445.png)


![(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11644464.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]hexanamide](/img/structure/B11644468.png)
![(5Z)-2-imino-5-[(4-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B11644477.png)
![(6Z)-2-butyl-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644486.png)
![(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B11644492.png)

![3-(2-butoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644505.png)
![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644506.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644513.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644515.png)
